(3-Chloro-1-benzothien-2-yl)methanol
Overview
Description
(3-Chloro-1-benzothien-2-yl)methanol is an organic compound with the molecular formula C9H7ClOS. It is a pale-yellow to yellow-brown solid at room temperature and is known for its unique chemical structure, which includes a benzothiophene ring substituted with a chlorine atom and a hydroxymethyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-benzothien-2-yl)methanol typically involves the chlorination of benzothiophene followed by a hydroxymethylation reaction. One common method includes the reaction of benzothiophene with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by a reaction with formaldehyde in the presence of a base to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-benzothien-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 3-chloro-1-benzothiophene.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-1-benzothien-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-1-benzothien-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-1-benzothien-2-yl)-N-methylmethanamine hydrochloride: Similar structure but with an additional methylamine group.
2-Amino-6-chlorobenzothiazole: Contains a benzothiazole ring instead of a benzothiophene ring.
2-Amino-4,6-difluorobenzothiazole: Contains fluorine atoms instead of chlorine.
Uniqueness
(3-Chloro-1-benzothien-2-yl)methanol is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxymethyl group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKUHFGNJQXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356344 | |
Record name | (3-chloro-1-benzothien-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124168-55-4 | |
Record name | (3-chloro-1-benzothien-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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